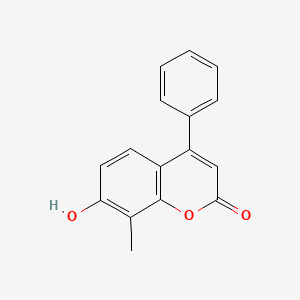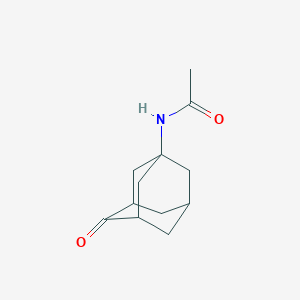
4-Fluorobenzamidoxime
Übersicht
Beschreibung
4-Fluorobenzamidoxime is a benzamidoxime derivative containing amidoxime functional group.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
4-Fluorobenzamidoxime derivatives have shown significant promise in pharmacological research, particularly in developing novel therapeutic agents targeting various receptors and biological pathways. For instance, a study explored the preclinical pharmacology of AZD2327, a highly selective agonist of the δ-opioid receptor, demonstrating its potential for psychiatric disorder pharmacotherapy (Hudzik et al., 2011). Additionally, the synthesis and biological activity evaluation of coumarin-3-carboxamide derivatives, including 4-fluoro and 2,5-difluoro benzamide derivatives, showed potential anticancer properties, particularly against HepG2 and HeLa cancer cell lines (Phutdhawong et al., 2021).
Anticancer Research
In cancer research, this compound derivatives have been evaluated for their efficacy in inhibiting cancer cell growth. A notable example is the investigation of 4-Fluorobenzaldehyde limonene-based thiosemicarbazone, which demonstrated significant antiproliferative effects against PC-3 adenocarcinoma prostate cells, indicating its potential as a clinical tool for prostate cancer treatment (Rodrigues et al., 2018).
Receptor Studies and Neurological Applications
The study of G protein-coupled receptors (GPRs) and metabotropic glutamate receptors (mGluRs) has also benefited from compounds derived from this compound. Research into GPR52 agonists, for example, has led to the development of novel compounds with potential to improve symptoms of psychiatric disorders (Tokumaru et al., 2017). Additionally, the utility of [18F]FITM as a PET ligand for imaging mGluR1 in rat and monkey brains highlights the compound's role in neurological research, offering insights into brain receptor distribution and drug occupancy (Yamasaki et al., 2012).
Development of Analgesic and Anti-inflammatory Agents
The design and synthesis of 4-fluorobenzamide-based derivatives have revealed promising anti-inflammatory and analgesic agents with enhanced gastric tolerability and COX-inhibitory activity, signifying advancements in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) (Halim et al., 2021).
Safety and Hazards
4-Fluorobenzamidoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
This compound is a benzamidoxime derivative containing an amidoxime functional group
Mode of Action
It’s known that the compound contains an amidoxime functional group Amidoximes can act as ligands, binding to metal ions in biological systems, which could potentially alter the function of metalloproteins or disrupt metal ion homeostasis
Biochemical Pathways
Given its chemical structure, it may interact with pathways involving metal ions or metalloproteins due to its amidoxime functional group
Result of Action
It’s known that the compound can be used in the synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate , but the biological implications of this reaction are not clear
Biochemische Analyse
Biochemical Properties
4-Fluorobenzamidoxime plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs. The interaction between this compound and cytochrome P450 can lead to the formation of hydroxylated metabolites, which are crucial for the compound’s biological activity .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules such as protein kinases, leading to altered cellular responses. Additionally, this compound has been found to impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been observed to bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain proteases, preventing the breakdown of target proteins. This inhibition can lead to the accumulation of specific proteins within the cell, thereby altering cellular functions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors, leading to the activation or repression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to its gradual breakdown. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular functions, promoting cell growth and survival. At high doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates, which are more water-soluble and can be easily excreted from the body. The metabolic pathways of this compound play a crucial role in determining its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding sites, leading to its preferential accumulation in certain organs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. For instance, this compound can be targeted to the mitochondria, where it can modulate mitochondrial functions and energy metabolism .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluorobenzamidoxime involves the conversion of 4-Fluorobenzoyl chloride to 4-Fluorobenzamidoxime through a series of reactions.", "Starting Materials": ["4-Fluorobenzoyl chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol"], "Reaction": [ "Step 1: Dissolve 4-Fluorobenzoyl chloride in ethanol.", "Step 2: Add hydroxylamine hydrochloride and sodium hydroxide to the solution.", "Step 3: Heat the mixture at reflux for several hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry it to obtain 4-Fluorobenzamidoxime." ] } | |
CAS-Nummer |
69113-32-2 |
Molekularformel |
C7H7FN2O |
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI-Schlüssel |
OSUPWUQRPLIJKX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=N\O)/N)F |
SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)










